molecular formula C10H11N3O2S B11054492 ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate

ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B11054492
M. Wt: 237.28 g/mol
InChI Key: CMTKZNJZVXETQK-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE is a compound that features a thiophene ring and a triazole ring, both of which are heterocyclic structures Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiophene ring. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The thiophene ring can be introduced through various methods, such as the Gewald reaction, which involves the condensation of a sulfur-containing compound with a carbonyl compound and a nitrile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

    Substitution: Both the thiophene and triazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound’s structure suggests it could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amide bonds, potentially enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[4-(2-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE: Similar structure but with a different position of the thiophene ring.

    ETHYL 2-[4-(3-FURYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE: Contains a furan ring instead of a thiophene ring.

    ETHYL 2-[4-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

ETHYL 2-[4-(3-THIENYL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE is unique due to the combination of the thiophene and triazole rings, which can impart specific electronic and steric properties. This combination can enhance the compound’s reactivity and potential bioactivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(4-thiophen-3-yltriazol-1-yl)acetate

InChI

InChI=1S/C10H11N3O2S/c1-2-15-10(14)6-13-5-9(11-12-13)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3

InChI Key

CMTKZNJZVXETQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CSC=C2

Origin of Product

United States

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